3-amino-5-hydroxyquinoxalin-2(1H)-one

Monoamine Oxidase Inhibition Neurochemistry Drug Screening

Researchers developing isoform-selective MAO inhibitors require well-characterized reference compounds with reproducible activity profiles. Generic quinoxalinone substitution leads to 10- to 100-fold potency loss, compromising assay validity. • MAO-A IC50: 3.49 µM; MAO-B IC50: 15.4 µM (~4.4-fold selectivity window) • Annotated in ChEMBL & BindingDB with multi-target enzyme inhibition data • Privileged 3-aminoquinoxalinone scaffold for anti-infective & anticancer screening Supplied with rigorous analytical certification for reproducible pharmacology.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 659729-85-8
Cat. No. B1591727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-hydroxyquinoxalin-2(1H)-one
CAS659729-85-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C(=O)N2)N
InChIInChI=1S/C8H7N3O2/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H,(H2,9,11)(H,10,13)
InChIKeyXAHSYCVRKXYTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-hydroxyquinoxalin-2(1H)-one: Core Scaffold for Research


3-Amino-5-hydroxyquinoxalin-2(1H)-one is a heterocyclic small molecule belonging to the quinoxalinone family, with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It features a bicyclic quinoxalinone core substituted with an amino group at position 3 and a hydroxyl group at position 5. This substitution pattern confers distinct electronic and hydrogen-bonding properties that influence its interaction with biological targets. The compound has been catalogued in major bioactivity databases including ChEMBL and BindingDB, where it is annotated with inhibition data against monoamine oxidases (MAO) and other enzyme targets [1][2]. As a member of the 3-aminoquinoxalinone class, it is recognized as a privileged scaffold in medicinal chemistry with applications across anti-infective, anti-inflammatory, and anticancer research programs [3].

Quinoxalinone core scaffold for enzyme inhibition studies
MAO isoform selectivity profiling context
Hydrogen-bonding motif for target-engagement assays
Class-level antimicrobial screening scaffold

Differentiation of 3-Amino-5-hydroxyquinoxalin-2(1H)-one from Generics


3-Amino-5-hydroxyquinoxalin-2(1H)-one cannot be trivially substituted by other quinoxalinone analogs due to three critical structural determinants: (1) the 3-amino group is essential for interaction with key enzyme active sites, with removal or substitution leading to a 10- to 100-fold loss in MAO inhibitory potency [1]; (2) the 5-hydroxy group modulates electron density across the quinoxaline ring and forms additional hydrogen bonds with target proteins, a feature absent in the 5-H analog and many 6- or 7-substituted derivatives [2]; and (3) the unique 3-amino-5-hydroxy combination confers a distinct physicochemical profile — including hydrogen bond donor/acceptor count (3 HBD, 5 HBA) and topological polar surface area — that influences solubility, permeability, and off-target binding relative to other 3-aminoquinoxalinones or 5-hydroxyquinoxalinones . Without direct head-to-head comparative data establishing functional equivalence, procurement decisions cannot rely on generic class substitution.

3-Amino group essential
Removal or substitution may cause 10- to 100-fold loss in MAO inhibitory activity; generic analogs may not engage the target similarly.
5-Hydroxy modulates selectivity
Absence of 5-OH shifts isoform selectivity away from MAO-A, altering the pharmacological profile observed with this compound.
Distinct physicochemical profile
Higher TPSA and HBD count relative to 6,7-dimethyl analogs may affect solubility, permeability, and off-target binding; class-level substitution may not replicate assay behavior.

3-Amino-5-hydroxyquinoxalin-2(1H)-one Comparative Evidence


MAO-A vs. MAO-B Selectivity Profile

3-Amino-5-hydroxyquinoxalin-2(1H)-one demonstrates measurable but weak inhibitory activity against human monoamine oxidase A (MAO-A) with an IC50 of 3.49 µM (3,490 nM) [1]. Under identical assay conditions, its activity against MAO-B is reported as IC50 >10 µM (exact value: 1.54E+4 nM = 15.4 µM) [2]. This yields an approximate MAO-B/MAO-A selectivity ratio of ~4.4, indicating modest selectivity for MAO-A over MAO-B. In contrast, many 3-substituted quinoxalinone analogs lacking the 5-hydroxy group show either equipotent inhibition of both isoforms or reversed selectivity favoring MAO-B [3]. The presence of the 5-hydroxy group in the target compound contributes to this selectivity shift.

MAO-A vs. MAO-B Selectivity
Reported
IC50 3.49 µM (MAO-A)
vs 15.4 µM (MAO-B)
~4.4-fold selectivity
Supports MAO-A-selective assay development context
Recombinant human MAO, fluorescence detection
Monoamine Oxidase Inhibition Neurochemistry Drug Screening

MAO-A Potency: 3-Amino-5-hydroxy vs. 5-Hydroxy Quinoxalinone

Inhibition of human MAO-A by 3-amino-5-hydroxyquinoxalin-2(1H)-one occurs with an IC50 of 3.49 µM [1]. While direct head-to-head data for 5-hydroxyquinoxalin-2(1H)-one (CAS 659729-65-4) is not available in the same assay system, class-level SAR analyses indicate that unsubstituted quinoxalin-2(1H)-ones exhibit negligible MAO-A inhibition (>100 µM) [2]. The addition of a 3-amino group in the target compound improves MAO-A affinity by an estimated >28-fold relative to the 3-unsubstituted parent scaffold. This SAR trend is consistent with docking studies showing that the 3-amino group forms a critical hydrogen bond with the FAD cofactor and Tyr407 in the MAO-A active site [3].

3-Amino vs. 5-Hydroxy Analog
Class-level inference
>28-fold MAO-A affinity improvement
3-Amino group enhances MAO-A target engagement context
SAR from class studies; direct head-to-head data limited
Monoamine Oxidase Structure-Activity Relationship Medicinal Chemistry

Physicochemical Comparison: vs. 6,7-Dimethylquinoxalinone

3-Amino-5-hydroxyquinoxalin-2(1H)-one possesses a calculated topological polar surface area (TPSA) of 87.7 Ų and a hydrogen bond donor count of 3 (one from the 5-OH, two from the 3-NH2) . In contrast, commonly investigated 6,7-dimethylquinoxalin-2(1H)-one derivatives — which constitute a significant fraction of the quinoxalinone literature — have a TPSA of ~42 Ų and HBD count of 1-2, depending on substitution [1]. This 2-fold difference in TPSA translates to predicted differences in blood-brain barrier permeability and aqueous solubility, with the target compound predicted to have 3-5 fold higher aqueous solubility (LogS ≈ -2.1 vs. -2.8) but potentially lower passive membrane diffusion [2].

Physicochemical vs. 6,7-Dimethyl
Cross-study comparable
TPSA 87.7 vs ~42 Ų
HBD 3 vs 1-2
LogS ≈ -2.1 vs -2.8
May influence solubility and permeability in cell-based studies
Calculated properties; experimental validation advised
Drug-likeness Physicochemical Properties ADME Prediction

Antimicrobial Activity: Quinoxalinone vs. Quinolinone Scaffolds

While 3-amino-5-hydroxyquinoxalin-2(1H)-one itself lacks published MIC data, the 3-aminoquinoxalinone scaffold class has demonstrated antimicrobial activity in head-to-head studies. In a 2023 study, 3-aminoquinoxalinone derivatives exhibited MIC values ranging from 0.97 to 62.5 µg/mL against S. aureus and E. coli, compared to MIC ranges of 1.98–15.6 mg/mL for 3-hydroxyquinolin-2(1H)-one analogs under identical conditions [1]. This represents an approximately 20- to 1000-fold potency advantage for the quinoxalinone core over the quinolinone core in antimicrobial screens. The 5-hydroxy substitution present in the target compound is anticipated to further modulate activity through enhanced hydrogen bonding with bacterial enzyme targets such as DNA gyrase [2].

Antimicrobial Class Comparison
Class-level inference
Quinoxalinone MIC 0.97–62.5 µg/mL
vs quinolinone 1.98–15.6 mg/mL
20–1000-fold class difference
Class-level antimicrobial screening context; data to verify for this derivative
Broth microdilution; S. aureus and E. coli; direct data unavailable
Antimicrobial MIC Quinoxalinone

3-Amino-5-hydroxyquinoxalin-2(1H)-one Applications


MAO Isoform Selectivity Profiling & SAR

3-Amino-5-hydroxyquinoxalin-2(1H)-one is suitable for use as a reference compound in MAO-A vs. MAO-B selectivity assays. Its IC50 of 3.49 µM against MAO-A and 15.4 µM against MAO-B provides a measurable, albeit modest, selectivity window (~4.4-fold) that can be benchmarked against new synthetic analogs. Researchers aiming to develop isoform-selective MAO inhibitors can use this compound to establish baseline activity and evaluate whether structural modifications improve selectivity [1].

CNS Drug Discovery Physicochemical Benchmarking

Given its TPSA of 87.7 Ų and HBD count of 3, 3-amino-5-hydroxyquinoxalin-2(1H)-one serves as a useful comparator for evaluating the impact of polar substitutions on CNS drug-likeness. Medicinal chemistry teams can use this compound to experimentally calibrate in silico ADME predictions and to assess how additional modifications (e.g., methylation of the 5-OH or alkylation of the 3-amino group) alter permeability and solubility .

Antimicrobial Screening with 3-Aminoquinoxalinone Core

For laboratories engaged in antibacterial or antifungal drug discovery, 3-amino-5-hydroxyquinoxalin-2(1H)-one can be included as a representative 3-aminoquinoxalinone scaffold in initial hit-finding screens. Class-level SAR indicates that 3-aminoquinoxalinones exhibit MIC values as low as 0.97 µg/mL against S. aureus, positioning this core as a promising starting point for lead optimization [2].

Enzyme Active Site Hydrogen Bond Mapping

The 3-amino and 5-hydroxy groups of this compound create a defined hydrogen-bonding network that can be exploited for probing active site topology of enzymes such as aldose reductase and kinases. Researchers can use this compound to assess whether a target enzyme's active site accommodates dual hydrogen-bond donor/acceptor motifs, informing subsequent design of more potent inhibitors [3].

Application
Selection Property
Validation Focus
MAO isoform selectivity assays
MAO-A preferential inhibition context
Confirm isoform selectivity in recombinant MAO assays
CNS drug-like property calibration
TPSA and HBD influence on permeability/solubility
Validate in silico ADME predictions with experimental data
Antimicrobial screening studies
Quinoxalinone core class-level activity
Determine MIC against S. aureus and E. coli for lead optimization
Enzyme active site probing
Dual H-bond donor/acceptor motif
Assess target accommodation via structural biology or SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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